
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds These compounds are characterized by the presence of a carbonyl group conjugated with an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride typically involves the following steps:
Formation of the alpha, beta-unsaturated carbonyl compound: This can be achieved through aldol condensation or the Perkin reaction, where an aldehyde or ketone reacts with an ester in the presence of a base.
Introduction of the ethyl and methoxy groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and methanol.
Formation of the propanoyl chloride: This step involves the reaction of the alpha, beta-unsaturated carbonyl compound with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of starting materials: Large-scale production of the required aldehydes, ketones, and esters.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and use of catalysts.
Purification and isolation: Techniques such as distillation, crystallization, and chromatography are employed to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into saturated carbonyl compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carbonyl compounds.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The specific pathways and targets depend on the nature of the reactions and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ketone: An alpha, beta-unsaturated ketone with similar reactivity.
Acrolein: An alpha, beta-unsaturated aldehyde.
Methyl acrylate: An alpha, beta-unsaturated ester.
Acrylamide: An alpha, beta-unsaturated amide.
Uniqueness
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is unique due to its specific structural features, including the presence of ethyl and methoxy groups, which impart distinct reactivity and properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpentanoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(9(2)13(14)15)10-6-5-7-11(8-10)16-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
GPVMMZKMTSGGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


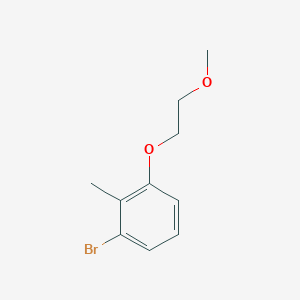
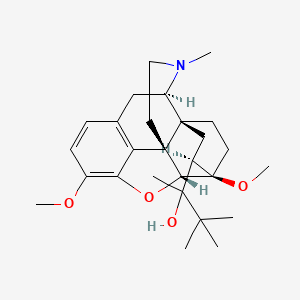
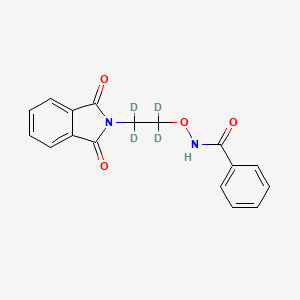
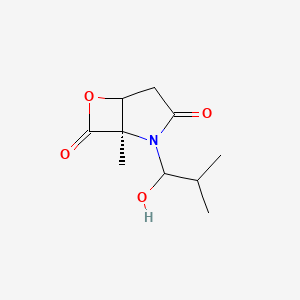
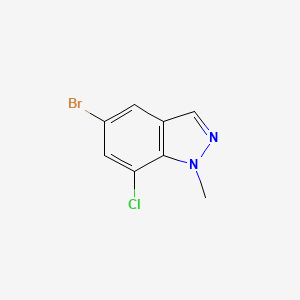
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

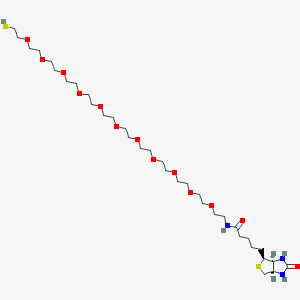
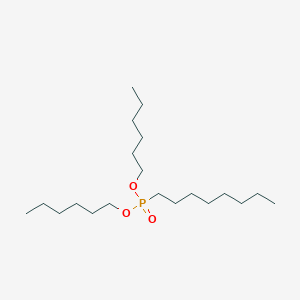
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
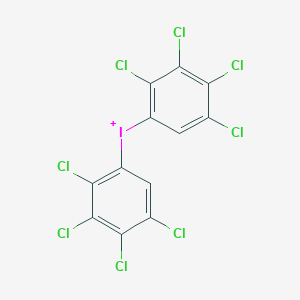

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
